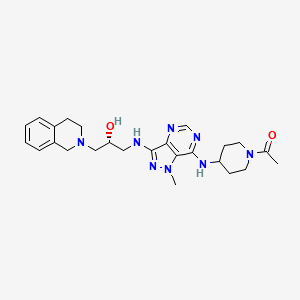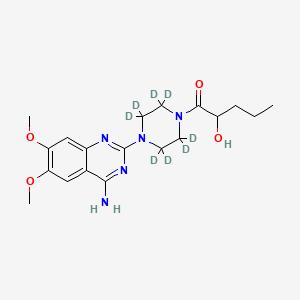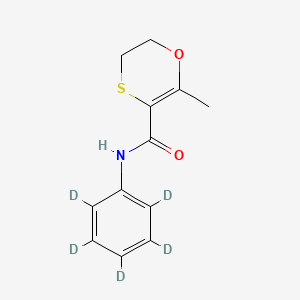
Carboxin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxin-d5 is a deuterated form of Carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and environmental fate.
Méthodes De Préparation
The synthesis of Carboxin-d5 involves several steps, starting with the reaction of acetoacetanilide with bis(2-hydroxyethyl) disulfide in a sodium hydroxide solution. This reaction forms an intermediate, which is then cyclized and dehydrated under acidic conditions to produce the ethyl ester of the 1,4-oxathiine heterocycle. The final step involves converting this ester into an amide with aniline using standard conditions via the carboxylic acid and acid chloride . Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
Analyse Des Réactions Chimiques
Carboxin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for this reaction include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and thioethers. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxathiine ring is opened and substituted with different nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Carboxin-d5 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carboxin and its derivatives.
Biology: this compound is used to study the effects of Carboxin on various biological systems, including its impact on fungal growth and development.
Medicine: Research involving this compound helps in understanding the potential therapeutic applications of Carboxin and its derivatives.
Mécanisme D'action
Carboxin-d5 exerts its effects by inhibiting the mitochondrial complex II enzyme, also known as succinate dehydrogenase. This inhibition disrupts the electron transfer process in the respiratory chain, leading to a reduction in ATP production and subsequent fungal cell death. The molecular targets involved include the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and functioning properly .
Comparaison Avec Des Composés Similaires
Carboxin-d5 is unique compared to other similar compounds due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Oxycarboxin: Another systemic fungicide with a similar mode of action but different chemical structure.
Strobilurins: These compounds also inhibit mitochondrial respiration but target a different complex (complex III) in the electron transport chain.
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and environmental fate of Carboxin, making it an invaluable tool in scientific research.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)/i2D,3D,4D,5D,6D |
Clé InChI |
GYSSRZJIHXQEHQ-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(OCCS2)C)[2H])[2H] |
SMILES canonique |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


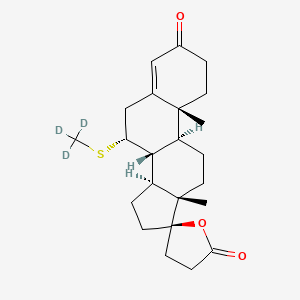
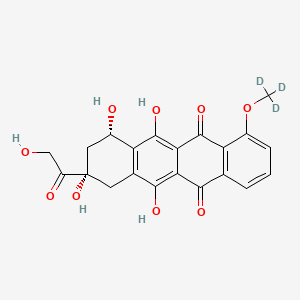
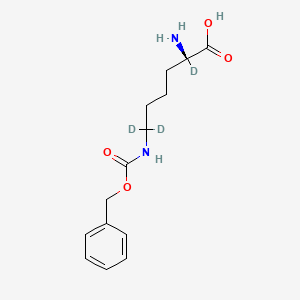





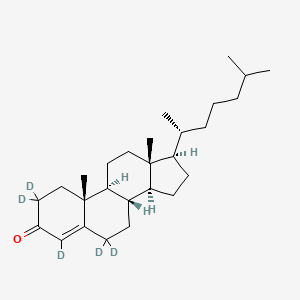
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
